molecular formula C46H89NO9S B13817277 di-(Oleylcarboxyethyl)hydroxyethyl methyl ammonium methylsulfate

di-(Oleylcarboxyethyl)hydroxyethyl methyl ammonium methylsulfate

Cat. No.: B13817277
M. Wt: 832.3 g/mol
InChI Key: OEPTXGWQXYSHGL-YIQDKWKASA-N
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Description

Di-(Oleylcarboxyethyl)hydroxyethyl methyl ammonium methylsulfate is a surfactant with a complex chemical structure that includes oleic acid and ethoxy groups. This compound is known for its strong surface-active properties, making it useful as an emulsifier, thickener, dispersant, and antistatic agent .

Preparation Methods

The preparation of di-(Oleylcarboxyethyl)hydroxyethyl methyl ammonium methylsulfate involves several steps:

Chemical Reactions Analysis

Di-(Oleylcarboxyethyl)hydroxyethyl methyl ammonium methylsulfate can undergo various chemical reactions:

Scientific Research Applications

Di-(Oleylcarboxyethyl)hydroxyethyl methyl ammonium methylsulfate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of di-(Oleylcarboxyethyl)hydroxyethyl methyl ammonium methylsulfate involves its interaction with lipid membranes. The compound integrates into the lipid bilayer, disrupting the membrane structure and increasing permeability. This action is primarily due to its amphiphilic nature, allowing it to interact with both hydrophobic and hydrophilic regions of the membrane .

Comparison with Similar Compounds

Di-(Oleylcarboxyethyl)hydroxyethyl methyl ammonium methylsulfate is unique compared to other similar compounds due to its specific chemical structure and properties. Similar compounds include:

These compounds share similar applications but differ in their fatty acid components, which can influence their specific properties and uses.

Properties

Molecular Formula

C46H89NO9S

Molecular Weight

832.3 g/mol

IUPAC Name

bis[(Z)-1-carboxyicos-11-en-2-yl]-(2-hydroxyethyl)-methylazanium;methyl sulfate

InChI

InChI=1S/C45H85NO5.CH4O4S/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-42(40-44(48)49)46(3,38-39-47)43(41-45(50)51)37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-5-2;1-5-6(2,3)4/h18-21,42-43,47H,4-17,22-41H2,1-3H3,(H-,48,49,50,51);1H3,(H,2,3,4)/b20-18-,21-19-;

InChI Key

OEPTXGWQXYSHGL-YIQDKWKASA-N

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCCC([N+](C(CC(=O)O)CCCCCCCC/C=C\CCCCCCCC)(CCO)C)CC(=O)O.COS(=O)(=O)[O-]

Canonical SMILES

CCCCCCCCC=CCCCCCCCCC(CC(=O)O)[N+](C)(CCO)C(CCCCCCCCC=CCCCCCCCC)CC(=O)O.COS(=O)(=O)[O-]

Origin of Product

United States

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